1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-fluoro-2-methyl-5-nitrotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination .
Industrial production methods often involve multi-step synthesis starting from readily available precursors. For example, 2-bromo-4-fluorotoluene can be nitrated to introduce the nitro group, followed by methylation to obtain the desired product .
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is used in scientific research for various purposes:
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-fluoro-4-methyl-5-nitrobenzene: Similar structure but with different positions of substituents.
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: Another isomer with a different arrangement of functional groups.
2-Bromo-4-fluoro-6-nitrotoluene: A related compound with a different substitution pattern.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their structures.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXDJIHJOUZBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277251 | |
Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-98-3 | |
Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170098-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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